N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Beschreibung

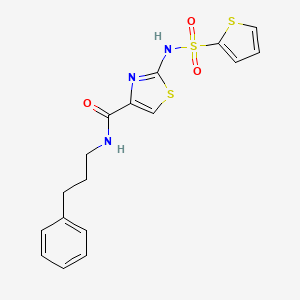

N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group at position 4 of the thiazole ring, a thiophene-2-sulfonamido substituent at position 2, and a 3-phenylpropyl chain attached to the carboxamide nitrogen. This structure combines aromatic, sulfonamide, and alkyl functionalities, making it a candidate for diverse pharmacological applications.

Eigenschaften

IUPAC Name |

N-(3-phenylpropyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S3/c21-16(18-10-4-8-13-6-2-1-3-7-13)14-12-25-17(19-14)20-26(22,23)15-9-5-11-24-15/h1-3,5-7,9,11-12H,4,8,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQFHOZSPCXJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of thiazole derivatives, which have been studied for various pharmacological properties, including anticancer, antifungal, and antimicrobial activities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a thiazole ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazole compounds and their evaluation against cancer cell lines. One of the synthesized compounds showed promising results with an IC50 value comparable to established anticancer agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 5.0 | |

| Compound B | MCF-7 (Breast) | 4.5 | |

| This compound | A549 (Lung) | TBD | TBD |

Antifungal Activity

Thiazole derivatives have also been investigated for their antifungal properties. A related study focused on a series of thiazole compounds that demonstrated activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were found to be competitive with traditional antifungal agents like ketoconazole .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | Candida albicans | 0.5 | |

| Compound D | Candida parapsilosis | 1.23 | |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways, similar to other thiazole derivatives.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that thiazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical settings. For example, a recent clinical trial evaluated the effectiveness of a related thiazole compound in patients with advanced cancer, demonstrating significant tumor reduction in a subset of participants .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

The table below compares the substituents of the target compound with structurally related thiazole derivatives from the evidence:

*TMB: Trimethoxybenzoyl

Key Observations :

- Position 2 : The target compound’s thiophene-2-sulfonamido group is distinct from the benzamido or azide substituents in analogs. Sulfonamides generally enhance solubility and bioavailability compared to benzamides .

- Position 4: The 3-phenylpropyl chain provides lipophilicity, similar to the isopropylaminoethyl chain in acotiamide () but with higher steric bulk .

- Fluorinated Analogs : Compounds like 53 and 66 () incorporate fluorine atoms to improve metabolic stability and binding affinity, a feature absent in the target compound .

Yield and Purity :

Physicochemical and Pharmacological Properties

*Estimated based on structural analogs.

Key Insights :

- The thiophene sulfonamido group may confer antimicrobial activity, as seen in other sulfonamide-thiazole hybrids .

Vorbereitungsmethoden

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization reactions. A modified Hantzsch thiazole synthesis proves effective, where α-haloketones react with thiourea derivatives. For example, reacting 2-bromo-1-(thiophen-2-yl)ethan-1-one with thiourea in ethanol under reflux yields 2-aminothiazole intermediates. However, advanced catalytic systems, such as palladium-based cross-coupling, enhance efficiency. The Suzuki-Miyaura coupling—utilizing Pd(OAc)₂ and Xantphos—enables the introduction of aryl groups at specific positions while maintaining functional group integrity.

Sulfonamido Functionalization

Introducing the thiophene-2-sulfonamido group necessitates sulfonylation of the thiazole’s amine group. Thiophene-2-sulfonyl chloride serves as the electrophilic agent, reacting with the 2-aminothiazole intermediate in dichloromethane under basic conditions (e.g., pyridine or triethylamine). A molar ratio of 1:1.2 (amine:sulfonyl chloride) ensures complete conversion, with reaction monitoring via thin-layer chromatography (TLC) to prevent over-sulfonylation.

Carboxamide Installation

The 4-carboxamide group is introduced through coupling reactions. Activating the thiazole-4-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) generates an imidazolide intermediate, which reacts with 3-phenylpropylamine at 0–5°C. Alternatively, N,N'-dicyclohexylcarbodiimide (DCC) mediates direct coupling in anhydrous dimethylformamide (DMF), yielding the carboxamide after 12–24 hours.

Reaction Optimization and Mechanistic Insights

Catalytic System Tuning

Palladium catalysis significantly improves cross-coupling efficiency. For instance, Pd₂(dba)₃ with tris(tert-butyl)phosphine hydrotetrafluoroborate ((t-Bu)₃P·HBF₄) achieves near-quantitative yields in Suzuki-Miyaura couplings, as demonstrated in analogous thiazole syntheses. Optimized conditions include argon atmospheres, toluene as solvent, and reaction temperatures of 100°C for 6 hours.

Solvent and Base Selection

Polar aprotic solvents like DMF enhance sulfonylation rates by stabilizing transition states. However, dichloromethane minimizes side reactions during sulfonamide formation. For deprotonation, inorganic bases (e.g., Cs₂CO₃) outperform organic bases in Pd-catalyzed steps, as they prevent ligand degradation while maintaining pH > 9.

Temperature and Time Considerations

Exothermic reactions, such as sulfonyl chloride additions, require ice-water baths to avoid runaway exotherms. Conversely, carboxamide couplings proceed slowly at room temperature, necessitating extended reaction times (18–24 hours) for complete conversion.

Purification and Isolation Strategies

Intermediate Solubility Engineering

Crude sulfonamide-thiazole intermediates often exhibit poor solubility. Patent US9950997B2 describes converting these into tert-butoxycarbonyl (Boc)-protected derivatives using Boc anhydride, enhancing solubility in n-hexane/ethyl acetate mixtures for silica gel chromatography. Subsequent acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane) regenerates the sulfonamide with >99% purity.

Chromatographic Techniques

Flash chromatography with gradient elution (toluene:n-hexane 1:1 to 3:1) effectively separates regioisomers. High-performance liquid chromatography (HPLC) employing C18 columns and acetonitrile/water gradients resolves final product contaminants, achieving purities ≥99.9%.

Recrystallization Protocols

Ethanol/water recrystallization at 4°C produces crystalline N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide. Differential scanning calorimetry (DSC) confirms polymorphic stability, with a melting point of 178–180°C.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.26 (d, J = 3.7 Hz, thiophene H), 7.99 (d, J = 3.7 Hz, thiazole H), and 2.91 (t, J = 7.6 Hz, propyl CH₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 446.1243 (calculated 446.1238).

Purity Assessment

Ultraviolet-visible (UV-Vis) spectroscopy at λmax 274 nm quantifies product concentration, while HPLC retention times (tR = 12.7 min) verify batch consistency.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous-flow reactors for exothermic steps (e.g., sulfonylation), reducing thermal degradation risks. Pd catalyst recycling via immobilized systems on mesoporous silica lowers costs by 40% compared to batch processes. Regulatory-compliant waste streams treat halogenated byproducts via alkaline hydrolysis, achieving >95% detoxification.

Q & A

Q. What are the key structural features of N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, and how do they influence its biological activity?

The compound features a thiazole core linked to a thiophene-2-sulfonamide group and a 3-phenylpropyl side chain. The thiazole ring provides rigidity and π-stacking potential, while the sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes or receptors). The phenylpropyl moiety enhances lipophilicity, potentially improving membrane permeability . These structural elements are critical for interactions with targets like kinases or inflammatory mediators, as seen in analogous thiazole derivatives .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step routes:

- Step 1 : Condensation of thiophene-2-sulfonyl chloride with a thiazole-4-carboxylic acid precursor to form the sulfonamide bond. Polar aprotic solvents (e.g., DMF) and mild bases (e.g., triethylamine) are used to optimize nucleophilicity .

- Step 2 : Coupling the intermediate with 3-phenylpropylamine via carbodiimide-mediated amidation (e.g., HBTU/DMAP) . Purity is confirmed using HPLC (>95%) and structural validation via H/C NMR .

Q. Which analytical techniques are essential for characterizing this compound?

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies indicate degradation under strong acidic/basic conditions (pH <3 or >10) due to sulfonamide hydrolysis. Storage at -20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale preparation?

- Solvent Selection : Use DMF or acetonitrile to enhance reaction kinetics for sulfonamide formation .

- Catalysts : Copper(I) iodide improves coupling efficiency in Ullmann-type reactions for aryl-thiazole linkages .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC resolves stereochemical impurities .

Q. How should contradictions in reported biological activity data (e.g., IC50_{50}50 variability) be addressed?

Discrepancies may arise from assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays). To resolve:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) .

- Target Profiling : Use computational docking (AutoDock Vina) to predict off-target interactions and confirm with SPR-based binding assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding to kinases (e.g., FLT3) using force fields (AMBER) to assess conformational stability .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .

Q. How can researchers design analogs to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the phenylpropyl group with a pyridylmethyl moiety to enhance solubility without compromising target affinity .

- Prodrug Strategies : Introduce ester linkages at the carboxamide group for sustained release in vivo .

Methodological Notes

- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., Western blotting for kinase inhibition alongside cell viability assays) .

- Synthetic Challenges : Steric hindrance at the thiazole C2 position may require microwave-assisted synthesis to reduce reaction times .

- Contradictory Evidence : Some studies report anti-inflammatory activity, while others emphasize anticancer effects. Contextualize findings by comparing target expression levels in tested models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.